molecular formula C24H28N2O5 B2967181 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one CAS No. 637753-64-1

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

Cat. No.: B2967181
CAS No.: 637753-64-1
M. Wt: 424.497
InChI Key: KLTSZBAFPQFRLD-UHFFFAOYSA-N
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Description

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one is a complex organic compound that belongs to the class of chromen-4-one derivatives

Scientific Research Applications

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for the development of new drugs.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one typically involves multiple steps, including the formation of the chromen-4-one core and the subsequent introduction of the hydroxyethyl piperazine and methoxyphenyl groups. One common synthetic route involves the following steps:

    Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Hydroxyethyl Piperazine Group: The hydroxyethyl piperazine group can be introduced through a nucleophilic substitution reaction, where a suitable piperazine derivative reacts with an appropriate electrophile, such as an alkyl halide or sulfonate ester.

    Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction, where a suitable methoxybenzene derivative reacts with an appropriate alkylating agent in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and process intensification techniques to improve reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy groups in the compound can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the chromen-4-one core can be reduced to form corresponding alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy group can undergo nucleophilic substitution reactions with suitable nucleophiles, such as amines or thiols, to form corresponding substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other strong reducing agents.

    Substitution: Amines, thiols, and other nucleophiles in the presence of suitable catalysts or under basic conditions.

Major Products Formed

    Oxidation: Formation of carbonyl compounds such as ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Mechanism of Action

The mechanism of action of 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The hydroxyethyl piperazine and methoxyphenyl groups contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may exert its effects through the inhibition or activation of these molecular targets, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

    7-hydroxy-4-methylchromen-2-one: A simpler chromen-4-one derivative with similar core structure but lacking the hydroxyethyl piperazine and methoxyphenyl groups.

    8-methoxy-4H-chromen-4-one: Another chromen-4-one derivative with a methoxy group at the 8-position but lacking the hydroxyethyl piperazine group.

Uniqueness

The presence of both the hydroxyethyl piperazine and methoxyphenyl groups in 7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one makes it unique compared to other chromen-4-one derivatives

Properties

IUPAC Name

7-hydroxy-8-[[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-3-(2-methoxyphenyl)-2-methylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O5/c1-16-22(17-5-3-4-6-21(17)30-2)23(29)18-7-8-20(28)19(24(18)31-16)15-26-11-9-25(10-12-26)13-14-27/h3-8,27-28H,9-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLTSZBAFPQFRLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C2=C(O1)C(=C(C=C2)O)CN3CCN(CC3)CCO)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
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7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
Reactant of Route 4
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
Reactant of Route 5
7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one
Reactant of Route 6
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7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-(2-methoxyphenyl)-2-methyl-4H-chromen-4-one

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